Methyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate Methyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1359393-17-1
VCID: VC7285288
InChI: InChI=1S/C20H17ClN2O5/c1-26-14-7-8-16-15(9-14)18(10-17(23-16)20(25)27-2)28-11-19(24)22-13-5-3-12(21)4-6-13/h3-10H,11H2,1-2H3,(H,22,24)
SMILES: COC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=C(C=C3)Cl)C(=O)OC
Molecular Formula: C20H17ClN2O5
Molecular Weight: 400.82

Methyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate

CAS No.: 1359393-17-1

Cat. No.: VC7285288

Molecular Formula: C20H17ClN2O5

Molecular Weight: 400.82

* For research use only. Not for human or veterinary use.

Methyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate - 1359393-17-1

Specification

CAS No. 1359393-17-1
Molecular Formula C20H17ClN2O5
Molecular Weight 400.82
IUPAC Name methyl 4-[2-(4-chloroanilino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate
Standard InChI InChI=1S/C20H17ClN2O5/c1-26-14-7-8-16-15(9-14)18(10-17(23-16)20(25)27-2)28-11-19(24)22-13-5-3-12(21)4-6-13/h3-10H,11H2,1-2H3,(H,22,24)
Standard InChI Key ZYPJXOLASNGMQI-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=C(C=C3)Cl)C(=O)OC

Introduction

Synthesis and Reaction Conditions

The synthesis of quinoline derivatives typically involves several key steps, including the formation of the quinoline ring and the introduction of functional groups. For compounds like Methyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate, synthesis may require specific reaction conditions such as temperature control, solvent selection (e.g., dimethylformamide or acetonitrile), and catalyst use (e.g., bases like sodium hydride). The reaction yields and purification methods (e.g., recrystallization or chromatography) are crucial for obtaining pure compounds.

Biological Activities and Potential Applications

Quinoline derivatives are known for their biological activities, which can include antimicrobial, antitumor, and antiviral properties. While specific biological activity data for Methyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate is not available, related compounds have shown potential in inhibiting viral replication and other biological targets . Experimental studies, such as enzyme assays or receptor binding studies, would be necessary to elucidate specific targets and confirm mechanisms of action for this compound.

Data Table: Comparison of Quinoline Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Biological Activity
Methyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylateC20H16ClFN2O5418.81Potential in pharmaceuticals
Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylateNot specifiedNot specifiedInhibits HBV replication
4-[3-chloro-4-(N′-cyclopropylureido)phenoxy]-7-methoxyquinoline-6-carboxamide methanesulfonateNot specifiedNot specifiedVarious polymorphs for pharmaceutical applications

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator